Lipophilicity Advantage over 5-Methoxy-2-nitrobenzaldehyde
The target compound exhibits a computed XLogP3 of 2.8, representing a +1.5 log unit increase over the des-alkoxy comparator 5-methoxy-2-nitrobenzaldehyde (XLogP3 = 1.3). This difference, driven by the 2-methylbutoxy substituent at the 4-position, places the target compound in a more favorable lipophilicity range for membrane permeability according to Lipinski's Rule of Five [1]. The 6 rotatable bonds (vs. 2 for the comparator) further contribute to conformational flexibility [2].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8; Rotatable Bond Count = 6; TPSA = 81.4 Ų |
| Comparator Or Baseline | 5-Methoxy-2-nitrobenzaldehyde (CAS 20357-24-8): XLogP3 = 1.3; Rotatable Bond Count = 2; TPSA = 72.1 Ų |
| Quantified Difference | Δ XLogP3 = +1.5; Δ Rotatable Bonds = +4; Δ TPSA = +9.3 Ų |
| Conditions | Computed properties from PubChem (XLogP3 3.0 algorithm, Cactvs 3.4.8.18) [1][2] |
Why This Matters
A +1.5 logP difference corresponds to approximately 30-fold difference in octanol-water partition coefficient, significantly altering predicted membrane permeability and bioavailability of derived compounds, making the target compound preferable for projects requiring enhanced lipophilicity without introducing additional hydrogen bond donors.
- [1] PubChem. 5-Methoxy-4-(2-methylbutoxy)-2-nitrobenzaldehyde, CID 62103649: Computed Properties (XLogP3, TPSA, Rotatable Bond Count). National Center for Biotechnology Information, 2026. View Source
- [2] PubChem. 5-Methoxy-2-nitrobenzaldehyde, CID 230371: Computed Properties (XLogP3, TPSA, Rotatable Bond Count). National Center for Biotechnology Information, 2026. View Source
